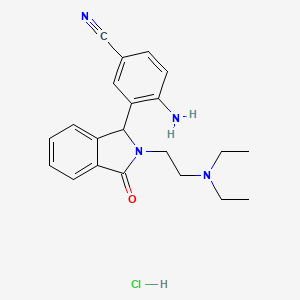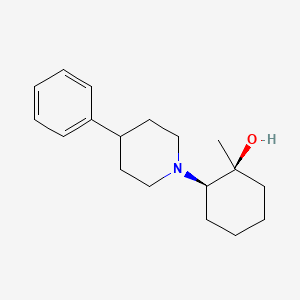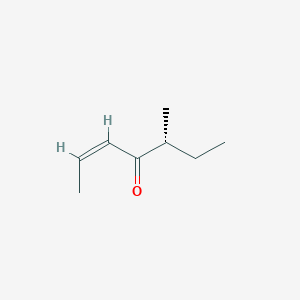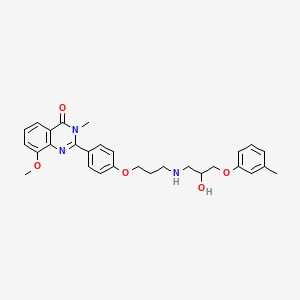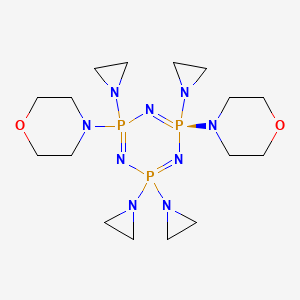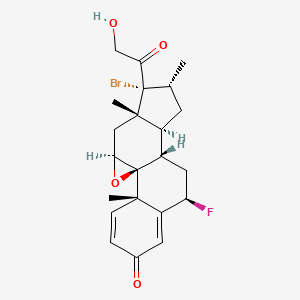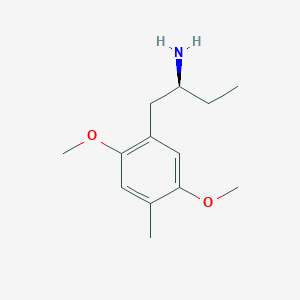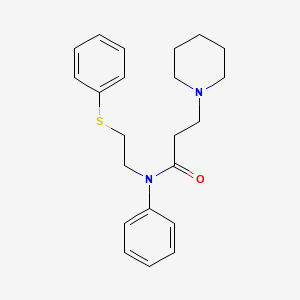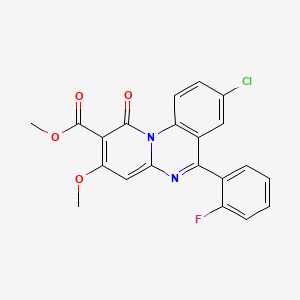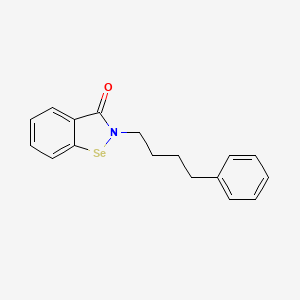
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- is a selenium-containing organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- typically involves the reaction of a selenoamide with an appropriate halide. The reaction conditions often include:
Solvent: Common solvents include dichloromethane or acetonitrile.
Catalyst: Catalysts such as palladium or copper may be used.
Temperature: Reactions are usually carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for selenium-containing compounds often involve large-scale reactions with optimized conditions to maximize yield and purity. Specific details for this compound would require consultation of industrial chemistry resources.
化学反応の分析
Types of Reactions
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- can undergo various chemical reactions, including:
Oxidation: Selenium compounds can be oxidized to form selenoxides or selenones.
Reduction: Reduction reactions can convert selenoxides back to selenides.
Substitution: Halogenation or alkylation reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, aryl halides.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield selenoxides, while substitution reactions can introduce various functional groups.
科学的研究の応用
Chemistry: Used as a reagent in organic synthesis.
Biology: Investigated for its potential antioxidant properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Used in the development of materials with unique properties.
作用機序
The mechanism of action of 1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- involves its interaction with molecular targets such as enzymes and cellular components. Selenium compounds can modulate redox reactions and influence cellular signaling pathways.
類似化合物との比較
Similar Compounds
Ebselen: A well-known selenium-containing compound with antioxidant properties.
Selenocysteine: An amino acid containing selenium, known for its role in enzymatic functions.
Selenomethionine: Another selenium-containing amino acid with various biological functions.
Uniqueness
1,2-Benzisoselenazol-3(2H)-one, 2-(4-phenylbutyl)- is unique due to its specific structure, which may confer distinct chemical and biological properties compared to other selenium compounds.
特性
CAS番号 |
81744-14-1 |
|---|---|
分子式 |
C17H17NOSe |
分子量 |
330.3 g/mol |
IUPAC名 |
2-(4-phenylbutyl)-1,2-benzoselenazol-3-one |
InChI |
InChI=1S/C17H17NOSe/c19-17-15-11-4-5-12-16(15)20-18(17)13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12H,6-7,10,13H2 |
InChIキー |
ZXGGIJPIROCVGY-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CCCCN2C(=O)C3=CC=CC=C3[Se]2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


